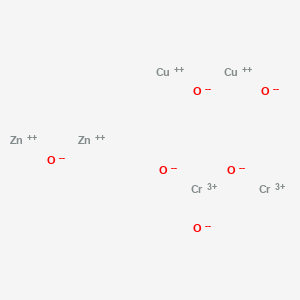
2-Amino-4-(trifluoromethyl)benzonitrile
Vue d'ensemble
Description
2-Amino-4-(trifluoromethyl)benzonitrile is a chemical compound used in various organic synthesis and pharmaceutical research contexts. It is an intermediate in the synthesis of several compounds, including bicalutamide, a well-known cancer treatment drug. The structure and properties of this compound make it a valuable entity in medicinal chemistry and material science.
Synthesis Analysis
The compound is synthesized from m-fluoro-(trifluoromethyl)benzene through a series of reactions including bromination, Grignard reaction, cyanidation, and amination, yielding an overall 49.2% yield. This process has been optimized to be environmentally friendly and practical for industrial applications (Zhang Tong-bin, 2012).
Applications De Recherche Scientifique
Synthesis of Bicalutamide Intermediates :
- 2-Amino-4-(trifluoromethyl)benzonitrile has been used as an intermediate in the synthesis of bicalutamide, a drug used for prostate cancer treatment. The synthesis process from m-fluoro-(trifluoromethyl)benzene involves steps like bromination, Grignard reaction, cyanidation, and amination (Zhang Tong-bin, 2012).
Androgen Receptor Antagonists :
- It is a precursor in the synthesis of MDV3100, an androgen receptor antagonist used for cancer treatment. This synthesis involves a reaction between 4-amino-2-(trifluoromethyl)benzonitrile and carbon disulfide (Li Zhi-yu, 2012).
Production of Diamino Compounds :
- The compound has been used in an efficient and nonchromatographic process for multihundred gram production of 4,5-diamino-2-(trifluoromethyl)benzonitrile, which is essential in various chemical syntheses (Xun Li et al., 2009).
Polymer Solar Cells :
- In the field of solar energy, it has been used as an additive in polymer solar cells, leading to increased power conversion efficiencies due to enhanced short circuit current and fill factor (Seonju Jeong et al., 2011).
High Voltage Lithium Ion Battery :
- It serves as a novel electrolyte additive for LiNi0.5Mn1.5O4 cathode in high voltage lithium-ion batteries, improving cyclic stability and capacity retention (Wenna Huang et al., 2014).
Synthesis of Nonsteroidal Androgen Receptor Antagonists :
- It has been involved in the synthesis of nonsteroidal androgen receptor antagonists for dermatological applications, showing efficacy without phototoxicity (J. Li et al., 2008).
Electrolytic Reactions :
- The compound has been used in electrolytic reactions for the derivation of trifluoromethyl radical to 2-aminobenzonitrile, leading to the production of amino-2,4-ditrifluoromethyl benzonitrile (K. Yoo et al., 2001).
Safety And Hazards
Orientations Futures
2-Amino-4-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells . This suggests potential future directions in cancer treatment research.
Propriétés
IUPAC Name |
2-amino-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIRNHIXDCZUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(trifluoromethyl)benzonitrile | |
CAS RN |
1483-54-1 | |
| Record name | 2-Amino-4-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-4-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














